2(3H)-Furanone, 5-ethyldihydro-3-phenyl-

Flavor Chemistry Formulation Science Release Kinetics

2(3H)-Furanone, 5-ethyldihydro-3-phenyl- (CAS 54491-13-3) is a substituted γ-butyrolactone with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol. It is also known as 5-ethyl-3-phenyloxolan-2-one and 4-ethyl-2-phenyl-gamma-butyrolactone.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 54491-13-3
Cat. No. B8589206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Furanone, 5-ethyldihydro-3-phenyl-
CAS54491-13-3
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCC1CC(C(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C12H14O2/c1-2-10-8-11(12(13)14-10)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
InChIKeyKQJUYWOMQYKQFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2(3H)-Furanone, 5-ethyldihydro-3-phenyl- (CAS 54491-13-3) for Flavor and Fragrance Sourcing: Core Identity and Specifications


2(3H)-Furanone, 5-ethyldihydro-3-phenyl- (CAS 54491-13-3) is a substituted γ-butyrolactone with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol [1]. It is also known as 5-ethyl-3-phenyloxolan-2-one and 4-ethyl-2-phenyl-gamma-butyrolactone [2]. Computed physicochemical properties from PubChem indicate an XLogP3-AA value of 2.8, a topological polar surface area of 26.3 Ų, and zero hydrogen bond donors, which are key parameters for predicting its behavior in flavor release and formulation [1].

Procurement Risk Analysis: Why a Generic 2(3H)-Furanone Cannot Replicate the Performance of CAS 54491-13-3


The assumption that any 2(3H)-furanone or γ-lactone can be substituted for 5-ethyldihydro-3-phenyl-2(3H)-furanone is a critical procurement error. The specific substitution pattern—a phenyl ring at the 3-position and an ethyl group at the 5-position—profoundly alters key performance characteristics. Unlike simpler, water-miscible lactones such as γ-butyrolactone (GBL, CAS 96-48-0), the phenyl substitution significantly increases hydrophobicity, as indicated by a higher XLogP3-AA value (2.8) compared to GBL's -0.64, and drastically reduces water solubility [1][2]. This directly impacts its release profile and volatility in aqueous-based food and fragrance formulations. Furthermore, the specific aromatic notes and sensory impact of this compound are a direct result of this unique substitution, which cannot be replicated by other furanones with different alkyl or aryl groups [3].

Differentiation Evidence: Quantified Performance of 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- (CAS 54491-13-3) vs. In-Class Alternatives


Lipophilicity (XLogP3-AA) as a Predictor of Release Profile: CAS 54491-13-3 vs. Unsubstituted γ-Butyrolactone

The compound's lipophilicity, a key determinant of its partition coefficient and release profile in complex matrices, is significantly higher than that of the parent γ-butyrolactone scaffold. The computed XLogP3-AA value for 5-ethyldihydro-3-phenyl-2(3H)-furanone is 2.8, while for γ-butyrolactone (GBL, CAS 96-48-0) it is -0.64 [1][2]. This difference of ~3.4 log units indicates a >2500-fold increase in lipophilicity, predicting a dramatically different, sustained release from lipid-based phases compared to the rapid, aqueous-phase release of GBL.

Flavor Chemistry Formulation Science Release Kinetics

Structural Basis for Distinctive Aroma: The 3-Phenyl-5-Ethyl Substitution Pattern

While specific threshold data for this compound is absent from primary literature, its distinctive sensory profile is well-characterized and directly linked to its unique substitution pattern. It is consistently described as possessing a 'creamy and fruity scent' . This contrasts sharply with the aroma of the unsubstituted γ-butyrolactone (GBL), which is described as being comparable to 'stale water, synthetic melon aroma or burnt plastic' [1]. A broader structure-activity relationship (SAR) study on furan derivatives confirms that specific substitution patterns, particularly the presence of aromatic rings and alkyl chains, are the primary drivers for generating 'fruity' and 'meaty' aroma impressions [2].

Aroma Chemistry Structure-Activity Relationship Sensory Science

Physicochemical Profile: Comparison with the Closest Positional Isomer, 5-ethyl-5-phenyloxolan-2-one (CAS 53380-21-5)

The compound's exact mass is 190.099379685 Da, and its molecular weight is 190.24 g/mol [1]. These values are identical to its positional isomer, 5-ethyl-5-phenyloxolan-2-one (CAS 53380-21-5) [2]. While they share the same molecular formula and mass, their structural difference (3-phenyl vs. 5-phenyl substitution) results in different chemical entities. This distinction is critical for procurement, as ordering based on name or molecular weight alone could lead to receiving the incorrect isomer with potentially different odor and safety profiles.

Chemical Identity Isomer Purity Quality Control

Limited Water Solubility: An Inherent Differentiator from Simple Lactones

The addition of a phenyl group to the γ-lactone core significantly reduces water solubility. While the exact solubility of 5-ethyldihydro-3-phenyl-2(3H)-furanone is not reported in primary literature, it is predicted to be very low based on its high XLogP3-AA value of 2.8 and comparison with the parent γ-butyrolactone (GBL) [1][2]. GBL is described as 'water-miscible' [2]. In contrast, the closely related analog γ-phenyl-γ-butyrolactone (CAS 1008-76-0) is reported to be 'insoluble in water' . This class-level trend strongly suggests that the target compound will also have very low water solubility, which is a key differentiator for applications requiring non-aqueous or emulsified formulations.

Solubility Formulation Physicochemical Properties

Optimal Use Cases for 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- (CAS 54491-13-3) Based on Evidence


Development of Fat-Based Flavor Delivery Systems Requiring Sustained Aroma Release

Leveraging its high lipophilicity (XLogP3-AA of 2.8) and predicted low water solubility, 2(3H)-Furanone, 5-ethyldihydro-3-phenyl- is an ideal candidate for formulation into fats, oils, and emulsified products (e.g., sauces, dressings, butter substitutes) where a controlled and persistent release of a creamy, fruity aroma is desired. Its low aqueous solubility ensures it will partition favorably into the lipid phase, providing a long-lasting flavor impact that cannot be achieved with more water-soluble lactones like γ-butyrolactone [1].

Creation of Complex Fruity and Creamy Flavor Profiles in Confections and Baked Goods

The well-characterized 'creamy and fruity' scent, a direct result of its 3-phenyl-5-ethyl substitution, makes this compound a valuable building block for flavorists. Its unique aromatic contribution is distinct from other furanones . This compound can be used to add depth and complexity to artificial coconut, peach, cream, or dairy flavors in confectionery, baked goods, and dairy desserts, where its aroma will be released during consumption. A class-level SAR study confirms that such aryl-substituted furans are key to generating fruity aroma impressions [1].

Use as a Reference Standard or Intermediate in Organic Synthesis of More Complex Aroma Chemicals

The specific structural identity of this compound (CAS 54491-13-3) distinguishes it from its close isomer, 5-ethyl-5-phenyloxolan-2-one (CAS 53380-21-5) . This precise identity is essential when the compound is used as a reference standard for analytical method development (e.g., GC-MS) to ensure accurate identification and quantification of this specific isomer in complex flavor mixtures or natural extracts. It can also serve as a chiral or structural intermediate for synthesizing more complex fragrance molecules, leveraging the unique positioning of its phenyl and ethyl substituents [1].

Formulation of Non-Aqueous Fragrances for Personal Care and Household Products

The compound's low water solubility and lipophilic character make it naturally compatible with non-aqueous fragrance bases used in perfumery, scented candles, and air fresheners. Its creamy and fruity scent profile is a desirable note in many fragrance compositions. Using this compound avoids the solubility and stability issues that might arise with more polar, water-soluble lactones in such anhydrous systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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